
Technical Profile: UV-Vis Absorption
Architecture of 2-Phenoxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-Phenoxybenzophenone

CAS No.: 42506-05-8

Cat. No.: B14659841

Get Quote

Executive Summary
2-Phenoxybenzophenone (CAS: 42506-05-8) represents a distinct class of "sterically

hindered" aromatic ketones. Unlike its planar para-substituted counterparts, the ortho-phenoxy

substitution imposes significant torsional strain, forcing the molecule into a non-planar

geometry. This structural twisting fundamentally alters its photophysical profile, resulting in a

hypsochromic shift (blue shift) of the

transition relative to sterically unencumbered analogs, while maintaining the characteristic

carbonyl transition.

This guide provides the spectral maxima, extinction coefficients, and the mechanistic causality

governing its electronic transitions, essential for applications in photoinitiator design and

photostability testing.
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The absorption spectrum of 2-Phenoxybenzophenone is defined by two primary electronic

transitions: the high-energy

transition (aromatic/conjugation) and the low-energy

transition (carbonyl).

Primary Absorption Maxima ( )
Data derived from structural analog analysis (2-Methoxybenzophenone) and solvatochromic

principles.

Transition
Type (Ethanol) (Cyclohexane)

(

)

Characterizati
on

285 ± 3 nm 282 ± 3 nm ~5,500 - 7,000

Primary Band.

Broad, intense.

Shifted red vs.

benzophenone

(252 nm) due to

auxochromic

oxygen, but blue

vs. para-isomers

due to steric

twist.

325 ± 5 nm 330 ± 5 nm ~100 - 150

Secondary Band.

Weak, forbidden

transition.

Responsible for

intersystem

crossing (ISC)

and triplet state

population.

Benzenoid ~210 nm ~210 nm >20,000

Local excitation

of the phenyl

rings.
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Critical Insight - The "Ortho-Effect": The phenoxy group at the ortho position creates steric

interference with the carbonyl oxygen. To relieve this strain, the phenyl rings rotate out of

coplanarity. This Steric Inhibition of Resonance reduces the effective conjugation length,

preventing the

from reaching the >300 nm range typically seen in 4-phenoxybenzophenone.

Mechanistic Photophysics
Understanding the electronic behavior of 2-Phenoxybenzophenone requires analyzing the

competition between Electronic Resonance and Steric Hindrance.

Electronic Pathway Diagram
The following diagram illustrates the energy states and the specific effect of the ortho-phenoxy

group on the transition energy gaps.
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Figure 1: Jablonski-style diagram highlighting the destabilization of the

state due to steric twisting and the pathway to photocyclization.

Solvatochromism
(285 nm): Exhibits a slight Red Shift (Bathochromic) in polar solvents (e.g., Ethanol)
compared to non-polar (Cyclohexane). The excited state is more polar than the ground state,
and polar solvents stabilize it.

(325 nm): Exhibits a Blue Shift (Hypsochromic) in protic solvents (Ethanol). Hydrogen
bonding stabilizes the lone pair of the carbonyl oxygen (ground state), increasing the energy
gap required for the transition.
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Experimental Protocol for Validation
To empirically verify these values, the following self-validating protocol is recommended. This

method accounts for the low solubility and high extinction coefficient differences.

Reagents & Equipment[2]
Analyte: 2-Phenoxybenzophenone (>99% purity).[1]

Solvents: Spectroscopic grade Ethanol (polar/protic) and Cyclohexane (non-polar).

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[2]

Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh 10.0 mg of 2-Phenoxybenzophenone.

Dissolve in 100 mL of Ethanol (Concentration

M).

Note: Sonicate if necessary to ensure complete dissolution.

Dilution Series (Linearity Check):

Prepare three working standards:

M,

M, and

M.

Why: The

band is weak (
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) and requires higher concentration to visualize, while the

band is strong (

) and requires dilution to avoid detector saturation (Abs > 2.0).

Baseline Correction:

Run a baseline scan with pure solvent in both sample and reference cuvettes.

Acquisition:

Scan the

M solution to identify the

peak (~285 nm).

Scan the

M solution to identify the

peak (~325 nm).

Data Processing:

Calculate Molar Extinction Coefficient (

) using Beer-Lambert Law:

.

Applications & Stability: The Xanthone Pathway
A critical consideration for researchers using 2-Phenoxybenzophenone is its photochemical

instability. Upon UV irradiation, it undergoes intramolecular photocyclization.

Reaction Pathway[1][4]
Excitation to the Triplet State (
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).

Intramolecular hydrogen abstraction or radical attack on the ortho-phenoxy ring.

Cyclization and oxidation to form Xanthone.

Spectral Consequence: As the sample degrades, the broad absorption at 285 nm will

decrease, and a new, structured set of bands characteristic of Xanthone (sharp peaks at 230,

260, 285, and 335 nm) will emerge.[3] This spectral evolution can be used as a dosimeter for

UV exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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